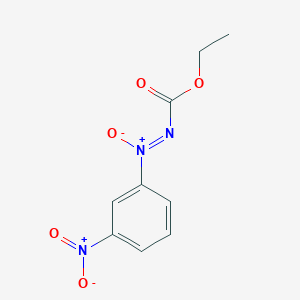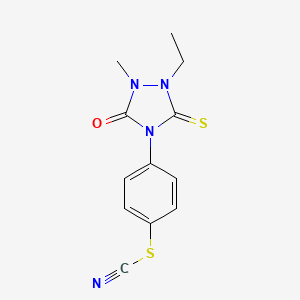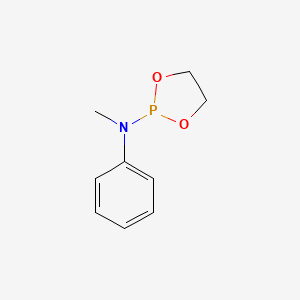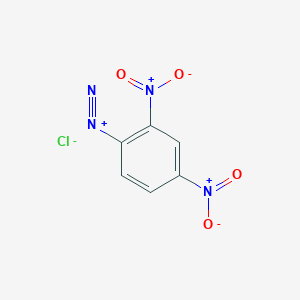
(Z)-ethoxycarbonylimino-(3-nitrophenyl)-oxidoazanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-ethoxycarbonylimino-(3-nitrophenyl)-oxidoazanium is a complex organic compound characterized by the presence of nitro, ethoxycarbonyl, and oxidoazanium groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethoxycarbonylimino-(3-nitrophenyl)-oxidoazanium typically involves multiple steps, starting with the preparation of the nitrophenyl precursor. The nitrophenyl group is introduced through nitration reactions, which involve the reaction of phenyl compounds with nitrating agents such as nitric acid and sulfuric acid. The ethoxycarbonyl group is then added through esterification reactions, where ethyl alcohol reacts with carboxylic acids in the presence of acid catalysts. Finally, the oxidoazanium group is introduced through oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization and chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-ethoxycarbonylimino-(3-nitrophenyl)-oxidoazanium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties and reactivity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as reflux or in the presence of catalysts
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Applications De Recherche Scientifique
(Z)-ethoxycarbonylimino-(3-nitrophenyl)-oxidoazanium has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties .
Mécanisme D'action
The mechanism of action of (Z)-ethoxycarbonylimino-(3-nitrophenyl)-oxidoazanium involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxycarbonyl group can enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Nitrophenyl)acetic acid
- 2-(4-Hydroxy-3-nitrophenyl)acetic acid
- Tris(3-nitrophenyl)phosphine
Uniqueness
(Z)-ethoxycarbonylimino-(3-nitrophenyl)-oxidoazanium is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
76869-83-5 |
|---|---|
Formule moléculaire |
C9H9N3O5 |
Poids moléculaire |
239.18 g/mol |
Nom IUPAC |
(Z)-ethoxycarbonylimino-(3-nitrophenyl)-oxidoazanium |
InChI |
InChI=1S/C9H9N3O5/c1-2-17-9(13)10-11(14)7-4-3-5-8(6-7)12(15)16/h3-6H,2H2,1H3/b11-10- |
Clé InChI |
HZCBYMPPEUEMAL-KHPPLWFESA-N |
SMILES isomérique |
CCOC(=O)/N=[N+](/C1=CC(=CC=C1)[N+](=O)[O-])\[O-] |
SMILES canonique |
CCOC(=O)N=[N+](C1=CC(=CC=C1)[N+](=O)[O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4,6-Dichloro-[1,3,5]triazin-2-yl)-(1,1-dimethyl-butyl)-amine](/img/structure/B14452618.png)



![4,4'-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]dibenzoic acid](/img/structure/B14452640.png)
![(5R,6S)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-dihydroxy-1,3-diazinane-2,4-dione](/img/structure/B14452645.png)
![2-[(2,3-Dimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14452656.png)






![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[3-(2-methylpiperidin-1-yl)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14452685.png)
